molecular formula C6H14ClNO2 B1315297 4-(Dimethylamino)butanoic acid hydrochloride CAS No. 69954-66-1

4-(Dimethylamino)butanoic acid hydrochloride

Cat. No.: B1315297
CAS No.: 69954-66-1
M. Wt: 167.63 g/mol
InChI Key: RDTALXUBMCLWBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It has the molecular formula (CH3)2N(CH2)3CO2H·HCl and a molecular weight of 167.63 g/mol . This compound is known for its role in the synthesis of peptides, which are essential in various biological and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)butanoic acid hydrochloride involves the reaction of dimethylamine with butanoic acid under controlled conditions. The reaction typically requires an acidic environment to facilitate the formation of the hydrochloride salt. The process can be summarized as follows:

    Reactants: Dimethylamine and butanoic acid.

    Conditions: Acidic medium, typically using hydrochloric acid.

    Reaction: The dimethylamine reacts with butanoic acid to form 4-(Dimethylamino)butanoic acid, which is then converted to its hydrochloride salt by the addition of hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:

    Bulk Reactants: Large quantities of dimethylamine and butanoic acid.

    Controlled Environment: Industrial reactors with precise temperature and pH control.

    Purification: The product is purified through crystallization or other separation techniques to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)butanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(Dimethylamino)butanoic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)butanoic acid hydrochloride primarily involves its role as a building block in peptide synthesis. The compound interacts with amino acids and other peptide fragments to form peptide bonds. The dimethylamino group enhances the reactivity of the compound, making it an effective reagent in peptide coupling reactions. The molecular targets and pathways involved include:

    Peptide Bond Formation: The compound facilitates the formation of amide bonds between amino acids.

    Activation of Carboxyl Groups: The dimethylamino group activates carboxyl groups, promoting nucleophilic attack by amine groups.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)propionic acid hydrochloride: Similar structure but with a shorter carbon chain.

    4-(Methylamino)butanoic acid hydrochloride: Contains a methylamino group instead of a dimethylamino group.

    N,N-Dimethylglycine hydrochloride: Similar functional groups but different overall structure.

Uniqueness

4-(Dimethylamino)butanoic acid hydrochloride is unique due to its specific structure, which provides distinct reactivity and properties in peptide synthesis. The presence of the dimethylamino group enhances its nucleophilicity and makes it a valuable reagent in various chemical reactions.

Properties

IUPAC Name

4-(dimethylamino)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-7(2)5-3-4-6(8)9;/h3-5H2,1-2H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTALXUBMCLWBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50507054
Record name 4-(Dimethylamino)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69954-66-1
Record name 69954-66-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165617
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(Dimethylamino)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Dimethylamino)butyric acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Dimethylamino)butanoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(Dimethylamino)butanoic acid hydrochloride
Reactant of Route 3
4-(Dimethylamino)butanoic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
4-(Dimethylamino)butanoic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
4-(Dimethylamino)butanoic acid hydrochloride
Reactant of Route 6
4-(Dimethylamino)butanoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.